molecular formula C₂₃H₃₅NO₁₅ B1139742 Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside CAS No. 62998-28-1

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside

Cat. No.: B1139742
CAS No.: 62998-28-1
M. Wt: 565.52
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is a complex carbohydrate derivative It is a disaccharide glycoside composed of a glucopyranoside unit linked to a galactopyranosyl unit, both of which are acetylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bond under acidic or enzymatic conditions.

    Oxidation: Oxidation of the hydroxyl groups to form corresponding ketones or aldehydes.

    Substitution: Replacement of acetyl groups with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

    Oxidation: Oxidizing agents such as periodic acid or bromine water.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Hydrolysis: Monosaccharide units such as glucosamine and galactosamine.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Derivatives with new functional groups replacing the acetyl groups.

Scientific Research Applications

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkages and acetyl groups, facilitating various biochemical processes. The pathways involved include glycosylation and deglycosylation, which are crucial for maintaining cellular functions and homeostasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple acetyl groups. These structural features confer distinct biochemical properties, making it valuable for specialized applications in glycoscience and related fields.

Properties

CAS No.

62998-28-1

Molecular Formula

C₂₃H₃₅NO₁₅

Molecular Weight

565.52

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C23H35NO15/c1-9(26)24-16-19(17(31)14(7-25)37-22(16)32-6)39-23-21(36-13(5)30)20(35-12(4)29)18(34-11(3)28)15(38-23)8-33-10(2)27/h14-23,25,31H,7-8H2,1-6H3,(H,24,26)/t14-,15-,16-,17-,18+,19-,20+,21-,22+,23+/m1/s1

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Methyl 2-(Acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside

Origin of Product

United States

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